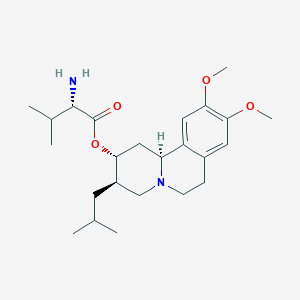
(2R,3R,11bS)-Dihydrotetrabenazine L-Val
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,11bS)-Dihydrotetrabenazine L-Val is a chemical compound that is structurally related to tetrabenazine.
Preparation Methods
The preparation of (2R,3R,11bS)-Dihydrotetrabenazine L-Val involves the selective reduction of tetrabenazine. The synthetic route typically includes the use of borane or various borane complexes to achieve three-dimensional selective reduction under low temperature conditions. This method improves the chemical yield and avoids the need for column chromatography purification, making it suitable for industrial production .
Chemical Reactions Analysis
(2R,3R,11bS)-Dihydrotetrabenazine L-Val undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced using borane complexes.
Substitution: It can undergo substitution reactions with various reagents.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common reagents used in these reactions include borane complexes for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2R,3R,11bS)-Dihydrotetrabenazine L-Val has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of VMAT2 inhibitors.
Biology: The compound is studied for its effects on neurotransmitter transport and release.
Medicine: It has potential therapeutic applications in the treatment of hyperkinetic disorders such as Huntington’s disease.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes
Comparison with Similar Compounds
(2R,3R,11bS)-Dihydrotetrabenazine L-Val is similar to other dihydrotetrabenazine derivatives, such as:
(2R,3S,11bR)-Dihydrotetrabenazine: Another stereoisomer with different pharmacological properties.
(2S,3S,11bS)-Dihydrotetrabenazine: A stereoisomer with distinct effects on VMAT2.
(+/-)-Alpha-Dihydrotetrabenazine: A racemic mixture with varying biological activities.
The uniqueness of this compound lies in its specific stereochemistry, which influences its binding affinity and selectivity for VMAT2, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C24H38N2O4 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[(2R,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19+,20-,23+/m1/s1 |
InChI Key |
GEJDGVNQKABXKG-JWRIFHQMSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



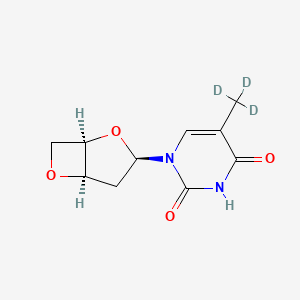
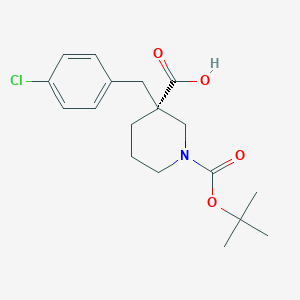

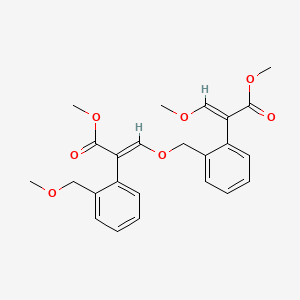
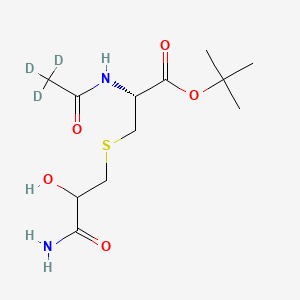
![N-(1-Deoxy-D-fructos-1-yl)-L-tryptophan; (S)-1-[[1-Carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-deoxy-D-fructose; D-Fructose-tryptophan; Fructose-L-tryptophan](/img/structure/B13839156.png)
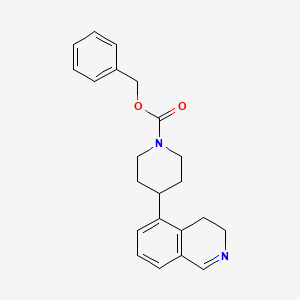
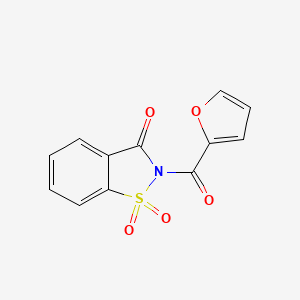
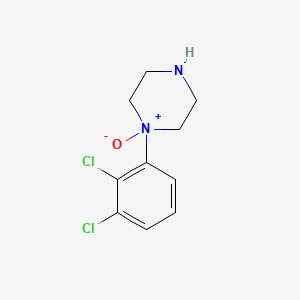
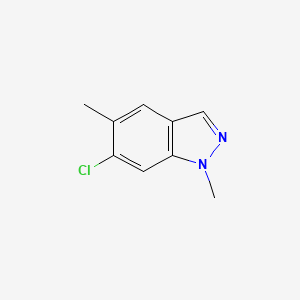
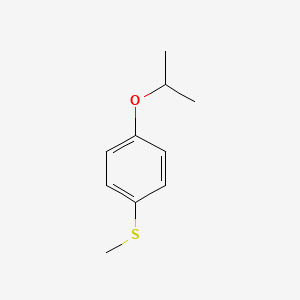
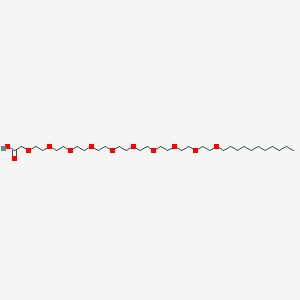
![((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one](/img/structure/B13839189.png)
